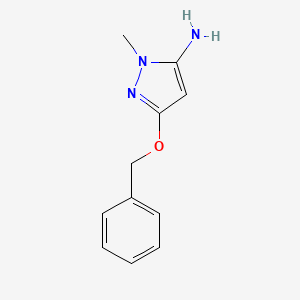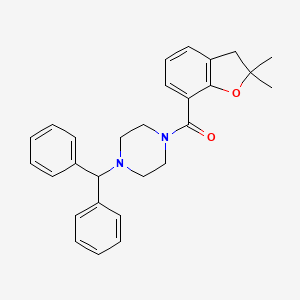![molecular formula C14H10F3NO B6336091 2-((E)-{[4-(Trifluoromethyl)phenyl]imino}methyl)phenol; >90% CAS No. 1220247-60-8](/img/structure/B6336091.png)
2-((E)-{[4-(Trifluoromethyl)phenyl]imino}methyl)phenol; >90%
Übersicht
Beschreibung
2-((E)-{[4-(Trifluoromethyl)phenyl]imino}methyl)phenol; >90% (hereafter referred to as “2-TFMIP”) is a compound of interest to scientific research due to its biological activities. This compound has been studied for its potential as an antimicrobial, antifungal, anti-inflammatory, and antiviral agent, among other potential applications.
Wirkmechanismus
The exact mechanism of action of 2-TFMIP is not yet fully understood. However, it is believed that 2-TFMIP acts by targeting the cell membrane of the microorganism or virus, which causes disruption of the membrane structure and leads to the death of the microorganism or virus. Additionally, it is believed that 2-TFMIP can interfere with the replication of viruses by targeting the viral enzymes involved in the replication process.
Biochemical and Physiological Effects
2-TFMIP has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, reduce inflammation, and inhibit the replication of viruses. Additionally, it has been found to have antioxidant and anti-cancer activities.
Vorteile Und Einschränkungen Für Laborexperimente
2-TFMIP has several advantages for laboratory experiments. It is relatively easy to synthesize and has high yields. Additionally, it has been found to be relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to using 2-TFMIP in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable, so it must be stored and handled carefully.
Zukünftige Richtungen
There are many potential future directions for research on 2-TFMIP. For instance, further research could be done to better understand its mechanism of action and to identify additional biochemical and physiological effects. Additionally, more research could be done to investigate its potential as an antimicrobial, antifungal, anti-inflammatory, and antiviral agent. Furthermore, research could be done to investigate its potential for use in other applications, such as drug delivery and cancer therapy. Finally, further research could be done to improve its solubility, stability, and ease of synthesis.
Synthesemethoden
2-TFMIP can be synthesized using a two-step reaction. The first step involves the reaction of 4-trifluoromethylphenol with 2-bromo-N-methylbenzamide in an aqueous solution of sodium hydroxide. This reaction produces an intermediate product, which is then reacted with ethylene oxide to give the desired 2-TFMIP product. The yield of this reaction is typically >90%.
Wissenschaftliche Forschungsanwendungen
2-TFMIP has been studied for its potential as an antimicrobial, antifungal, anti-inflammatory, and antiviral agent. In particular, it has been studied for its potential to inhibit the growth of bacteria and fungi, as well as its ability to reduce inflammation. Additionally, it has been studied for its potential to inhibit the replication of viruses, such as HIV-1 and influenza A virus.
Eigenschaften
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c15-14(16,17)11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)19/h1-9,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJJEUWREOQQJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566056 | |
| Record name | (6E)-6-{[4-(Trifluoromethyl)anilino]methylidene}cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol | |
CAS RN |
25165-80-4 | |
| Record name | NSC119177 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (6E)-6-{[4-(Trifluoromethyl)anilino]methylidene}cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(3-Fluoro-4-morpholin-4-yl-phenyl)-2-oxo-oxazolidin-(5S)-ylmethyl]-propionamide](/img/structure/B6336019.png)
![3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6336035.png)



![1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336063.png)
![1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336069.png)





